

# Comprehensive Technical Guide: Solid-State Forms of Lenvatinib Mesylate

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

Cat. No.: S548156

Get Quote

## Introduction to Lenvatinib Mesylate Solid-State Forms

**Lenvatinib mesylate** is a receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3. Marketed under the trade name LENVIMA by Eisai, Inc., it is approved for the treatment of locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer and unresectable hepatocellular carcinoma. As a **BCS Class II drug** with **low aqueous solubility**, its dissolution rate and bioavailability are significantly influenced by its solid-state form. The existence of multiple solid-state forms, including **crystalline polymorphs**, **solvates**, **hydrates**, and **amorphous forms**, presents both challenges and opportunities in pharmaceutical development. These forms exhibit differences in key physicochemical properties such as **solubility**, **stability**, **hygroscopicity**, and **mechanical behavior**, which directly impact processability, shelf life, and in vivo performance.

The solid-state landscape of **lenvatinib mesylate** is remarkably complex, with numerous patents and scientific publications disclosing various forms. Identification and characterization of all polymorphic forms is not only scientifically valuable but also a regulatory requirement for drug manufacturing companies. This guide provides a comprehensive technical overview of known solid-state forms of **lenvatinib mesylate**, their characterization, preparation methodologies, and practical implications for formulation development, specifically tailored for researchers, scientists, and drug development professionals working in this field.

## Comprehensive Summary of Solid-State Forms

The solid-state forms of **lenvatinib mesylate** can be broadly categorized into crystalline forms (including anhydrides, solvates, and hydrates) and amorphous forms. Each category exhibits distinct characteristics that influence their potential pharmaceutical application. Below is a systematic compilation of documented solid-state forms:

Table 1: Summary of **Lenvatinib Mesylate** Solid-State Forms

| Form Designation    | Form Type       | Key Characteristics                                                                                               | Preparation Solvents                               | Stability Notes                                                       |
|---------------------|-----------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------|
| Form VN1            | MIBK Solvate    | XRD peaks at 6.80, 15.92, 25.07, 26.41, 29.04° 2θ; 10-20% MIBK content                                            | Methyl isobutyl ketone (MIBK)                      | [1] [2]                                                               |
| Form XI             | Dihydrate       | XRD peaks at 5.73, 8.03, 11.45, 16.15, 17.24° 2θ; DSC endotherms at 114°C & 159°C; ~6.94% weight loss up to 140°C | Ethyl acetate/water mixtures                       | High stability; avoids polymorph conversion issues of Forms B & I [3] |
| Form M              | Crystalline     | Not specified in patents                                                                                          | Acetonitrile                                       | [1] [2]                                                               |
| Forms A, B, C, F, I | Crystalline     | Known forms referenced in literature                                                                              | Various (not detailed in searched patents)         | Forms B and I can convert to Form C under different humidity [3]      |
| DMSO-1              | Hydrate/Solvate | XRD peaks at 4.5, 9.0, 22.8, 25.2° 2θ                                                                             | DMSO with anti-solvents (esters, ethers, alcohols) | Hydrate crystal form [4]                                              |
| DMSO-2              | Hydrate/Solvate | XRD peaks at 4.6, 9.2, 15.6, 18.8, 22.1, 23.2° 2θ                                                                 | DMSO with anti-solvents (toluene, TBME)            | Hydrate crystal form; stable at                                       |

| Form Designation      | Form Type           | Key Characteristics                                                            | Preparation Solvents                                          | Stability Notes            |
|-----------------------|---------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------|----------------------------|
|                       |                     |                                                                                |                                                               | 60°C/75% RH for 3 days [4] |
| <b>ACA-1</b>          | Acetic Acid Solvate | XRD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4° 2θ; ~5% weight loss at 90-160°C | Acetic acid                                                   | Solvate form [4]           |
| <b>Amorphous Form</b> | Amorphous           | Halos in XRD pattern; no long-range order                                      | Various including ketones, alcohols, chlorinated hydrocarbons | [1] [2]                    |

Table 2: Alternative Salt Forms of Lenvatinib

| Salt Form                     | XRD Peaks (°2θ)                               | Melting Point (°C) | Preparation Solvents                                                       |
|-------------------------------|-----------------------------------------------|--------------------|----------------------------------------------------------------------------|
| <b>Phosphate</b>              | 8.1, 11.3, 20.3, 21.5, 25.8                   | 178                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| <b>Tartrate</b>               | 4.0, 11.1, 15.2, 20.2, 22.4                   | 169                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| <b>Citrate</b>                | 8.0, 12.0, 13.9, 20.0, 24.3                   | 148                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| <b>Camphorsulfonate</b>       | 4.6, 12.8, 14.4, 16.4, 18.1, 18.5, 20.1, 25.8 | 211                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| <b>Isethionate</b>            | 5.1, 9.4, 14.6, 17.3, 20.1, 25.4              | 144                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| <b>Naphthalenedisulfonate</b> | 5.8, 10.2, 13.5, 15.6, 19.9, 23.3             | 155                | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |

## Detailed Characterization of Key Forms

### Form VN1 (MIBK Solvate)

Form VN1 of **lenvatinib mesylate** is a **methyl isobutyl ketone (MIBK) solvate** characterized by a distinctive X-ray powder diffraction (XRPD) pattern. This form demonstrates **defined crystallinity** with specific peaks that can be used for its identification and quantification in quality control settings. The XRPD pattern exhibits characteristic peaks at approximately 6.80, 15.92, 25.07, 26.41, and 29.04° ± 0.20° 2θ, with additional significant peaks at 8.30, 10.70, 11.64, 19.26, 19.83, 20.86, and 21.51° ± 0.20° 2θ [1] [2]. The MIBK content in this solvate typically ranges between **10-20%** by weight, which can be quantified using thermogravimetric analysis (TGA). The stability profile of Form VN1 makes it suitable for further processing into pharmaceutical compositions, though the potential for desolvation under certain conditions should be considered during process development.

The formation of Form VN1 relies on the unique molecular interactions between **lenvatinib mesylate** and MIBK molecules, resulting in a stable crystal lattice. From a pharmaceutical perspective, this form offers potential advantages in terms of **purification efficiency** and **crystalline purity**, as solvate formation can effectively exclude certain impurities during crystallization. However, the residual solvent content must be carefully monitored and controlled to comply with pharmaceutical regulatory guidelines for solvent limits in final drug products.

### Form XI (Dihydrate)

Form XI represents a **stable dihydrate** form of **lenvatinib mesylate** that addresses stability issues associated with some previously known forms. This crystalline hydrate exhibits a comprehensive XRPD pattern with characteristic peaks at 5.73, 8.03, 11.45, 12.75, 16.15, 17.24, 18.16, 19.69, 20.68, 22.15, 22.96, 23.76, 24.32, 25.13, 26.32, 27.00, 28.87, 29.51, and 34.90° ± 0.20° 2θ [3]. The differential scanning calorimetry (DSC) thermogram shows two endothermic peaks at approximately 114°C and 159°C, corresponding to dehydration and melting events, respectively. Thermal analysis using TGA demonstrates a weight loss of approximately 6.94% in the range of 30-140°C, consistent with the theoretical water content for a dihydrate form (approximately 6.5%).

This form offers several **technological advantages** for pharmaceutical development, including **high purity** (not an organic solvate, thus avoiding residual solvent concerns), **good stability** under various storage conditions, and favorable **powder properties** such as acceptable flowability, compressibility, and bulk density. These characteristics make Form XI particularly suitable for solid dosage form manufacturing. The stability of Form XI under accelerated storage conditions (high temperature, high humidity, and light exposure) represents a significant improvement over forms B and I, which tend to convert to form C under different humidity conditions [3].

## Additional Crystalline and Amorphous Systems

Beyond the well-characterized forms VN1 and XI, several other crystalline and amorphous systems of **lenvatinib mesylate** have been documented. The **DMSO-derived solvates** (DMSO-1 and DMSO-2) are particularly noteworthy. Form DMSO-1 shows main XRPD peaks at 4.5, 9.0, 22.8, and 25.2° 2 $\theta$ , while form DMSO-2 exhibits characteristic peaks at 4.6, 9.2, 15.6, 18.8, 22.1, and 23.2° 2 $\theta$  [4]. Both forms are hydrates, with DMSO-2 demonstrating stability when stored at 60°C and 75% relative humidity for three days. The **ACA-1 form** is an acetic acid solvate with main XRPD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, and 26.7° 2 $\theta$ , showing a weight loss of approximately 5% between 90-160°C in TGA analysis [4].

The **amorphous form** of **lenvatinib mesylate** lacks long-range molecular order, exhibiting a characteristic halo pattern in XRPD analysis [1] [2]. While amorphous forms typically offer potential **solubility advantages** due to their higher energy state, they may present challenges in terms of **physical stability** and potential **gelation behavior** upon contact with aqueous media. The gelation phenomenon, which can significantly impact dissolution performance, is more pronounced with the amorphous form compared to crystalline forms [5]. This behavior must be carefully evaluated during formulation development, particularly for solid dispersion systems or other amorphous-based formulations.

## Analytical Characterization & Gelation Phenomenon

### Comprehensive Analytical Techniques

Thorough characterization of **lenvatinib mesylate** solid-state forms requires a **multianalytical approach** employing complementary techniques. X-ray powder diffraction (XRPD) serves as the primary method for polymorph identification, with characteristic peak positions providing unique fingerprints for each form. Thermal methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal information about phase transitions, dehydration/desolvation events, and melting behavior. As evidenced in the search results, the typical DSC heating rate employed is 10°C/min across a temperature range from 25°C to 250-320°C, while TGA analyses are typically conducted from 30°C to 250-450°C at the same heating rate [3] [4].

Additional characterization techniques valuable for comprehensive solid-state analysis include:

- **Dynamic vapor sorption (DVS):** Used to evaluate hygroscopicity and water sorption-desorption profiles
- **FT-Raman spectroscopy:** Provides information on molecular vibrations and crystal lattice environments
- **Hot-stage microscopy:** Allows direct visualization of thermal events and phase transformations
- **Intrinsic dissolution rate (IDR) testing:** Critical for comparing dissolution behavior between forms

The following workflow diagram illustrates the strategic approach for solid-state characterization of **lenvatinib mesylate** forms:



[Click to download full resolution via product page](#)

*Strategic workflow for comprehensive solid-state characterization of **lenvatinib mesylate** forms*

## Gelation Phenomenon and Its Implications

A particularly noteworthy behavior of **lenvatinib mesylate** is its tendency to form **semi-transparent hydrogels** upon contact with aqueous media, a phenomenon that significantly impacts its dissolution performance. Research has demonstrated that crystalline **lenvatinib mesylate** undergoes **biphasic dissolution behavior** in both water and 0.1M HCl, characterized by an initial rapid release followed by a pronounced decrease in dissolution rate coinciding with gel formation [5]. This gelation occurs within approximately 15 minutes of exposure to aqueous media, resulting in complete transformation of the solid into a transparent, viscous gel by 90 minutes.

The gelation mechanism involves **self-assembly** of **lenvatinib mesylate** molecules through a combination of **hydrogen bonding** and  **$\pi$ - $\pi$  stacking interactions**, forming a three-dimensional fibrillar network structure that traps water molecules. Importantly, the **charge-assisted bond** formation facilitated by the mesylate anion plays a critical role in this process, as evidenced by the fact that the base form of lenvatinib does not gelate in water until contacting acidic solutions [5]. Rheological studies confirm that the resulting hydrogel exhibits typical viscoelastic solid behavior, with storage modulus ( $G'$ ) exceeding loss modulus ( $G''$ ).

This gelation behavior has significant implications for formulation development, as it can substantially **reduce dissolution rate** and potentially **limit bioavailability**. Strategies to mitigate this effect include formation of co-amorphous systems with appropriate coformers, manipulation of surface properties, or development of crystalline forms with reduced gelation tendency. The finding that gelation strength decreases with increasing ionic strength provides valuable insight for the development of biorelevant dissolution media and potential formulation approaches to overcome this challenge [5].

## Experimental Protocols for Form Preparation

### Preparation of Form VN1

#### Method 1: Salt Formation and Crystallization

- **Dissolution Step:** Combine lenvatinib (free base) with methyl isobutyl ketone (MIBK) at a ratio of 1g/10-30mL. Any form of lenvatinib may be used as starting material. Heat the mixture to 20-80°C (preferably 20-40°C) with stirring until complete dissolution [1].
- **Salt Formation:** Add methanesulfonic acid (approximately 1.0-1.5 molar equivalents) to the solution from step 1 while maintaining the temperature at 20-80°C (preferably 20-40°C) with continuous stirring [1].
- **Crystallization:** Stir the resulting mixture for 1-24 hours at 20-80°C (preferably 20-40°C) to facilitate crystallization. The product may precipitate spontaneously or require cooling or anti-solvent addition [1].
- **Isolation and Drying:** Isolate the solid by filtration or centrifugation. Wash the filter cake with fresh MIBK and dry under reduced pressure (approximately 20-60°C, preferably 20-40°C) until constant weight is achieved. Monitor MIBK content to ensure appropriate solvate formation [1].

#### Method 2: Recrystallization of Lenvatinib Mesylate

- **Dissolution:** Combine pre-formed **lenvatinib mesylate** with MIBK (1g/10-30mL) and heat to 20-80°C with stirring until complete dissolution [2].
- **Crystallization:** Allow the solution to cool slowly to 20-40°C with optional seeding using Form VN1 crystals. Alternatively, add an anti-solvent to induce crystallization.
- **Isolation and Drying:** Isolate and dry the product as described in Method 1.

## Preparation of Form XI (Dihydrate)

- **Solution Preparation:** Dissolve **lenvatinib mesylate** (1g) in a mixed solvent system of ethyl acetate (15-25mL, preferably 20mL) and purified water (ethyl acetate:water ratio of 100mL:2-10mL, preferably 100mL:3mL) at room temperature [3].
- **Suspension Formation:** Stir the solution vigorously to create a uniformly dispersed suspension. Ensure complete wetting of the solid material.
- **Seeding and Crystallization:** Add Form XI seed crystals (2-6% by weight of **lenvatinib mesylate**, preferably 5%) to the suspension. Maintain stirring at 15-40°C (preferably 20-25°C) for 4-24 hours (preferably 6-12 hours) to facilitate complete polymorphic transformation [3].
- **Isolation and Drying:** Collect the solid by filtration under vacuum. Wash with a small volume of ethyl acetate/water mixture (maintaining the same ratio as the crystallization solvent) and dry under appropriate conditions to maintain the dihydrate structure without dehydration [3].

## Preparation of Amorphous Form

- **Solution Preparation:** Dissolve **lenvatinib mesylate** in a suitable organic solvent such as acetone, methanol, ethanol, dichloromethane, or mixtures thereof. Use a concentration of 1g/10-100mL solvent [1] [2].
- **Rapid Solvent Removal:** Employ one of the following rapid solvent removal methods:
  - **Spray Drying:** Use a Buchi Mini Spray Dryer or equivalent with inlet temperature 50-100°C, outlet temperature 30-60°C, and appropriate atomization settings.
  - **Rotary Evaporation:** Use a rotary evaporator with water bath temperature 30-50°C and reduced pressure (approximately 100-200 mbar).
  - **Vacuum Drying:** Spread the solution in a thin film and dry under reduced pressure at 25-40°C.
- **Collection and Storage:** Collect the resulting solid and store in a desiccator or under controlled humidity conditions to prevent moisture-induced crystallization.

The relationships between different preparation methods and the resulting solid-state forms can be visualized as follows:



[Click to download full resolution via product page](#)

*Relationship between processing methods and resulting solid-state forms of **lenvatinib mesylate***

## Conclusion

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. US20190345110A1 - Solid of state forms lenvatinib mesylate [patents.google.com]
2. WO2018122780A1 - Solid state forms of lenvatinib mesylate [patents.google.com]
3. Lenvatinib mesylate crystal form xi and preparation method ... [patents.google.com]
4. WO2018054792A1 - New crystal forms of lenvatinib [patents.google.com]

5. Charge-assisted bond and molecular self-assembly drive ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Solid-State Forms of Lenvatinib Mesylate]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548156#lenvatinib-mesylate-solid-state-forms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)